3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photodynamic Therapy Application
The compound 3-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, due to its structural similarities with benzenesulfonamide derivatives, may have potential applications in photodynamic therapy for cancer treatment. A study on a related compound, zinc(II) phthalocyanine substituted with benzenesulfonamide, demonstrated its effectiveness as a Type II photosensitizer due to its good fluorescence properties and high singlet oxygen quantum yield, which are crucial for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Effects on Enzymes
Compounds similar to this compound have been studied for their inhibitory effects on enzymes like kynurenine 3-hydroxylase and cyclooxygenase-2 (COX-2). For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury (Röver et al., 1997). Similarly, derivatives of benzenesulfonamide have been synthesized and evaluated for their selective inhibitory activity on COX-2, an enzyme involved in inflammation and pain (Pal et al., 2003).
Anticancer Potential
The structural features of this compound suggest possible anticancer activities. Compounds with benzenesulfonamide moieties have been synthesized and shown to exhibit potent anticancer activities against various cancer cell lines. For instance, certain benzenesulfonamide derivatives demonstrated significant inhibitory effects against human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor progression and metastasis (Gul et al., 2016).
Neuroprotective Properties
Related compounds to this compound, like SB-399885, have shown promising neuroprotective properties. SB-399885, a potent 5-HT6 receptor antagonist, demonstrated cognitive enhancing properties in aged rat models, suggesting its potential application in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-17-9-8-14(12-16(17)21-10-3-2-7-18(21)22)20-26(23,24)15-6-4-5-13(19)11-15/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKSTNVBRXYQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.